2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclohexane ring through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of 3,5-bis(trifluoromethyl)benzoic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This acid chloride is reacted with cyclohexylamine to form the desired carbamoyl compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve the overall yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-(N-(3,5-Bis(trifluoromethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a carbamoyl group. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6NO3/c17-15(18,19)8-5-9(16(20,21)22)7-10(6-8)23-13(24)11-3-1-2-4-12(11)14(25)26/h5-7,11-12H,1-4H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOPTCIVFNKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.